6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core linked to a bicyclic octahydropyrrolo[2,3-c]pyrrole moiety via a sulfonamide bridge. The bicyclic pyrrolo-pyrrole system enhances conformational rigidity, while the oxazole ring may facilitate hydrogen bonding or π-π interactions in biological targets.
Properties
IUPAC Name |
6-[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-15-25-20(14-30-15)17-3-5-19(6-4-17)31(28,29)27-9-8-18-12-26(13-21(18)27)22-7-2-16(10-23)11-24-22/h2-7,11,14,18,21H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQVWUKRYKTQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O5S |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile |
| InChI Key | PSCIACAWZHOCNZ-UHFFFAOYSA-N |
Pharmacological Effects
Recent studies have explored the biological activity of this compound, particularly its role as a potential therapeutic agent in various medical conditions. The following are key findings regarding its biological effects:
- Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer drug candidate .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. It demonstrated significant activity against various bacterial strains, indicating its potential use in treating bacterial infections .
- Neuroprotective Effects : Some studies suggest that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to cancer progression and microbial resistance.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation Reactions : The introduction of the benzenesulfonyl group is a critical step in the synthesis.
- Final Coupling Reactions : These steps involve nucleophilic substitutions to construct the final structure of the compound.
Synthetic Routes
The following table summarizes the synthetic routes commonly employed for the preparation of this compound:
| Step | Description |
|---|---|
| Step 1 | Synthesis of the oxazole derivative |
| Step 2 | Sulfonylation with benzenesulfonyl chloride |
| Step 3 | Coupling with pyridine derivatives |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study 1 : A study published in Frontiers in Pharmacology assessed the anticancer activity of this compound against breast cancer cell lines, demonstrating significant cytotoxic effects at low concentrations .
- Case Study 2 : Research on antimicrobial properties revealed that the compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic .
- Case Study 3 : Neuroprotective effects were evaluated in animal models of neurodegeneration, where the compound showed promise in reducing neuronal damage and improving cognitive function .
Scientific Research Applications
The compound 6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile is a complex organic molecule with significant potential in various scientific and medical applications. This article will explore its applications in scientific research, particularly focusing on its biochemical interactions, synthesis, and therapeutic implications.
Molecular Formula
- Molecular Formula: C22H22N4O4S
- Molecular Weight: 438.5 g/mol
Enzyme Inhibition
The compound exhibits properties as an enzyme inhibitor, particularly targeting carbonic anhydrases. These enzymes play crucial roles in physiological processes such as pH regulation and fluid secretion. Inhibiting these enzymes can have therapeutic benefits in conditions like glaucoma and edema.
Pharmaceutical Development
Given its structural features, this compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Researchers are investigating derivatives of this compound for their potential use in treating various conditions including cancer, metabolic disorders, and infections.
Case Studies
- Anticancer Activity: Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
- Antimicrobial Properties: Some derivatives have shown promising results against bacterial strains, suggesting potential applications in antibiotic development.
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a useful tool in biochemical research. It can be utilized to study protein interactions and enzyme mechanisms, providing insights into metabolic pathways and disease mechanisms.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring: This can be achieved through cyclodehydration reactions involving appropriate precursors.
- Sulfonylation Reaction: The introduction of the sulfonyl group is crucial for enhancing the compound's biological activity.
- Cyclization Reactions: Further cyclization steps are necessary to construct the octahydropyrrolo framework.
Industrial Considerations
While laboratory-scale synthesis has been documented, scaling up production for industrial applications requires optimization of reaction conditions to ensure safety and cost-effectiveness.
Comparison with Similar Compounds
Structural Analogues with Pyridine-3-carbonitrile Moieties
Compound A: 6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile ()
- Core : Pyridine-3-carbonitrile with a pyrazole substituent.
- Key Differences : Lacks the sulfonamide bridge and bicyclic pyrrolo-pyrrole system.
- Synthesis : Prepared via nucleophilic substitution, yielding 80–90% purity .
- Pharmacological Relevance : Similar nitrile group may confer metabolic stability, but reduced complexity limits target specificity compared to the target compound.
Compound B: 6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile ()
- Core: Pyrano[2,3-c]pyrazole-5-carbonitrile.
- Key Differences: Replaces the pyrrolo-pyrrole system with a pyrano-pyrazole scaffold. Chlorophenyl and methoxyphenyl substituents enhance lipophilicity.
- Synthesis : One-pot multi-component reactions yield 75–85% efficiency .
- Activity : Demonstrated moderate anti-inflammatory activity in preclinical models .
Bicyclic Amine-Containing Analogues
Compound C : (3aR,5r,6aS)-2-(4-Methyl-6-(1H-tetrazol-5-yl)pyrimidin-2-yl)-5-(2-(trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole ()
- Core : Octahydrocyclopenta[c]pyrrole linked to a pyrimidine-tetrazole system.
- Key Differences : Cyclopenta[c]pyrrole instead of pyrrolo[2,3-c]pyrrole; trifluoromethylphenyl enhances metabolic stability.
- Pharmacology: Acts as a retinol-binding protein 4 (RBP4) antagonist, highlighting the role of bicyclic amines in target engagement .
Sulfonamide-Bridged Heterocycles
Compound D: 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one ()
- Core: Pyrano-oxazine hybrid with a pyrazole moiety.
- Key Differences : Oxazine ring replaces the oxazole; lacks a carbonitrile group.
- Synthesis: Derived from 6-amino-pyrano[2,3-c]pyrazole precursors via acetic anhydride treatment .
Pharmacological and Functional Insights
- Target Engagement : The bicyclic pyrrolo-pyrrole system in the target compound may mimic natural ligands for kinases or GPCRs, similar to Compound C’s RBP4 antagonism .
- Metabolic Stability : The carbonitrile group in the target and Compound A reduces oxidative metabolism, enhancing half-life .
- Toxicity Considerations: Sulfonamide bridges (as in the target) are associated with hypersensitivity risks, whereas pyrano-pyrazoles (Compound B) show fewer off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
